Tolbutamide (sodium)

Pharmaceutical formulation Aqueous solubility Intravenous administration

Tolbutamide sodium (CAS 473-41-6), the monosodium salt of 1-butyl-3-(p-tolylsulfonyl)urea, delivers aqueous solubility and IV administration capability absent in neutral tolbutamide and most second-generation sulfonylureas. Its selective SUR1/KATP channel inhibition (partial selectivity over SUR2A/SUR2B) enables validated CYP2C9 phenotyping, while the biphasic glucagon modulation (stimulatory at <1 μM, inhibitory at >10 μM) offers a unique α-cell research tool. High-purity reference material (≥98% HPLC, batch-specific CoA) supports analytical method development and regulatory compliance.

Molecular Formula C12H18N2NaO3S
Molecular Weight 293.34 g/mol
CAS No. 473-41-6
Cat. No. B1663047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolbutamide (sodium)
CAS473-41-6
Synonymssodium (butylcarbamoyl)(tosyl)amide
Molecular FormulaC12H18N2NaO3S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na]
InChIInChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);
InChIKeyPJBDAJOVTMHXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolbutamide Sodium (CAS 473-41-6): Water-Soluble First-Generation Sulfonylurea for Diagnostic and Pharmacological Research Applications


Tolbutamide sodium (CAS 473-41-6), the monosodium salt of 1-butyl-3-(p-tolylsulfonyl)urea, is a first-generation sulfonylurea hypoglycemic agent that inhibits ATP-sensitive potassium (KATP) channels via interaction with the sulfonylurea receptor 1 (SUR1) subunit [1]. Unlike the neutral parent compound tolbutamide (CAS 64-77-7), the sodium salt form confers markedly enhanced aqueous solubility, enabling intravenous administration for diagnostic applications including pancreatic islet cell function testing [2]. Tolbutamide sodium was originally marketed as ORINASE DIAGNOSTIC (NDA 012095) as an injectable diagnostic agent and remains a reference standard in analytical and pharmacological research [3].

Why Tolbutamide Sodium Cannot Be Substituted with Other Sulfonylureas in Diagnostic and Probe Applications


Despite sharing a common mechanism of KATP channel inhibition, sulfonylureas exhibit pronounced divergence in tissue selectivity profiles, binding site characteristics on SUR1, pharmacokinetic half-lives, and aqueous solubility that preclude simple intra-class substitution [1]. First-generation compounds such as tolbutamide differ fundamentally from second-generation agents (e.g., glibenclamide, glimepiride) in their SUR isoform selectivity: tolbutamide displays partial selectivity for pancreatic SUR1 over cardiac SUR2A and vascular SUR2B, whereas glibenclamide inhibits all three isoforms non-selectively at therapeutic concentrations [2]. Furthermore, the sodium salt form of tolbutamide (CAS 473-41-6) enables aqueous solubility and intravenous administration not achievable with the neutral parent form or most other sulfonylureas, directly affecting its utility in diagnostic protocols and in vivo pharmacological studies [3].

Quantitative Differentiation Evidence: Tolbutamide Sodium Versus Structural and Pharmacological Comparators


Aqueous Solubility Advantage: Tolbutamide Sodium Enables Intravenous Formulation Versus Neutral Tolbutamide

Tolbutamide sodium (CAS 473-41-6) was specifically developed as a water-soluble salt to overcome the poor aqueous solubility of the neutral parent compound tolbutamide (CAS 64-77-7) [1]. The neutral tolbutamide is practically insoluble in water and requires dissolution in organic solvents or alkaline solutions for formulation, whereas the sodium salt is freely soluble in water, enabling the preparation of clear injectable solutions for intravenous administration [1]. This solubility distinction is the basis for the FDA-approved ORINASE DIAGNOSTIC injectable formulation containing tolbutamide sodium at a strength equivalent to 1 gram tolbutamide base per vial [2].

Pharmaceutical formulation Aqueous solubility Intravenous administration

Tissue Selectivity Profile: Tolbutamide Exhibits Partial Pancreatic Selectivity Versus Non-Selective Glibenclamide

Tolbutamide demonstrates a 17- to 18-fold selectivity for pancreatic β-cell SUR1/Kir6.2 channels (IC50 = 4.9 μM) over cardiac SUR2A/Kir6.2 (IC50 = 85 μM) and vascular smooth muscle SUR2B/Kir6.2 channels (IC50 = 88 μM) . In contrast, glibenclamide (glyburide) exhibits non-selective inhibition across all three SUR isoforms at therapeutic concentrations, with steady-state concentrations exceeding IC50 values for SUR1, SUR2A, and SUR2B [1]. At therapeutic doses, tolbutamide displays only partial pancreatic receptor selectivity because its steady-state concentration falls within the overlapping range of IC50 values for SUR1 and SUR2A/SUR2B [1]. Importantly, both tolbutamide and gliclazide are characterized as beta-cell selective and reversible KATP channel inhibitors, whereas glimepiride, glibenclamide, and repaglinide inhibit cardiac and smooth muscle KATP channels in addition to pancreatic β-cell channels and exhibit only slow reversibility [2].

KATP channel SUR isoform selectivity Cardiovascular safety pharmacology

Metabolic Pathway Specificity: Tolbutamide as a Validated CYP2C9-Selective Probe Substrate

Tolbutamide undergoes 4-methylhydroxylation primarily via CYP2C9, with minimal contribution from CYP2C19 in vivo [1]. In a clinical pharmacogenetic study, subjects heterozygous for the CYP2C9*3 allele exhibited significantly greater Cmax and AUC of tolbutamide, with plasma half-life significantly prolonged compared to homozygous CYP2C9*1 wild-type subjects, whereas CYP2C19 genetic polymorphism did not alter tolbutamide pharmacokinetics or the blood glucose lowering effect [1]. The plasma AUC ratio of 4-hydroxytolbutamide to tolbutamide was approximately two-fold higher in CYP2C9 wild-type subjects compared to CYP2C9*1/*3 heterozygotes (P < 0.05), with no significant difference between CYP2C19 EM and PM genotype subjects [1]. The CYP2C9*11 allele is markedly defective in tolbutamide metabolism, exhibiting approximately 90% reduction in metabolic capacity [2]. Approximately 1 in 500 individuals are slow metabolizers of tolbutamide, attributable to the Leu359 allelic variant of CYP2C9 [3].

Drug metabolism CYP2C9 phenotyping Pharmacogenomics

Pharmacokinetic Half-Life: Shorter Duration Distinguishes Tolbutamide from Chlorpropamide

Among first-generation sulfonylureas, tolbutamide exhibits an intermediate elimination half-life of approximately 7 hours, which is substantially shorter than chlorpropamide's extended half-life of approximately 34 hours but longer than second-generation agents such as glibenclamide (1.8 hours) and glipizide (4.3 hours) [1]. Glipizide and glibenclamide demonstrate greater potency as inducers of insulin release and blood glucose reduction compared to tolbutamide and chlorpropamide [1]. Following oral administration, tolbutamide is detectable in plasma within 30-60 minutes, with peak plasma concentrations occurring within 3-5 hours [2]. The compound exhibits approximately 75-85% urinary excretion of parent drug and metabolites [3].

Pharmacokinetics Half-life In vivo pharmacology

Concentration-Dependent Biphasic Regulation of Glucagon Secretion in Pancreatic α-Cells

Tolbutamide exerts a concentration-dependent biphasic effect on glucagon secretion from pancreatic α-cells that is not uniformly observed across all sulfonylureas [1]. In the absence of glucose, low concentrations of tolbutamide (<1 μM) stimulate glucagon secretion, whereas high concentrations (>10 μM) are inhibitory [1]. In the presence of a maximally inhibitory concentration of tolbutamide (0.5 mM), glucose exerts no additional suppressive effect on glucagon release, confirming that tolbutamide and glucose share a common KATP channel-dependent pathway in α-cells [1]. At 100 μM, tolbutamide inhibits glucagon secretion to the same extent as a maximally inhibitory concentration of glucose, an effect also observed with glibenclamide at 100 nM [2]. This biphasic concentration-response relationship has been validated in both rodent and human pancreatic islets, demonstrating cross-species conservation of the KATP channel-dependent glucagon regulatory mechanism [1].

Glucagon secretion Pancreatic α-cell Islet physiology

Analytical Reference Standard Purity and Traceability for Quantitative Bioanalysis

Tolbutamide sodium is widely employed as an internal standard and calibration reference material in quantitative bioanalytical methods, particularly for HPLC and LC-MS/MS applications . Commercially available reference standards of tolbutamide sodium are routinely supplied with documented purity specifications of ≥98% (as verified by HPLC, NMR, and GC analysis) and include batch-specific certificates of analysis (CoA) . High-purity preparations (99.88% by HPLC) are utilized as internal standards for precise quantification of co-administered compounds in pharmacokinetic studies . USP Reference Standards of tolbutamide are specified for use in conducting official USP-NF tests and assays, with rigorous testing by multiple independent laboratories to confirm accuracy and reproducibility . The Chinese Pharmacopoeia specifies that pharmaceutical-grade tolbutamide must contain not less than 99.0% C12H18N2O3S [1].

Analytical chemistry Reference standard HPLC-MS/MS quantification

Recommended Research and Diagnostic Application Scenarios for Tolbutamide Sodium Based on Quantitative Differentiation Evidence


Intravenous Diagnostic Testing of Pancreatic Islet Cell Function and Insulinoma Localization

Tolbutamide sodium's freely water-soluble salt form enables preparation of clear intravenous injection solutions, a property not shared by neutral tolbutamide or most second-generation sulfonylureas. The FDA-approved ORINASE DIAGNOSTIC formulation (strength equivalent to 1 gram tolbutamide base per vial) was specifically indicated for diagnostic assessment of pancreatic islet cell adenomas and mild diabetes mellitus via intravenous administration [1]. The intravenous sodium tolbutamide test measures blood glucose response following bolus injection to evaluate pancreatic insulin secretory capacity, with biphasic blood sugar fluctuations observed in hyperinsulinism cases [2]. This diagnostic application leverages the rapid systemic exposure achievable only with the water-soluble sodium salt form [1].

CYP2C9 Activity Phenotyping in Drug-Drug Interaction and Pharmacogenomic Studies

Tolbutamide sodium serves as a validated, selective in vivo probe substrate for CYP2C9 activity phenotyping due to its predominant metabolism by CYP2C9 with negligible contribution from CYP2C19 [3]. This metabolic selectivity is quantitatively demonstrated by the 2.7-fold higher glucose AUC in CYP2C9*3 heterozygotes versus wild-type subjects, with no effect observed from CYP2C19 polymorphisms [3]. Tolbutamide is included in validated phenotyping cocktails (e.g., CIME combination alongside caffeine-CYP1A2 and repaglinide-CYP2C8) for simultaneous assessment of multiple CYP450 isoform activities [4]. Physiologically based pharmacokinetic (PBPK) models using tolbutamide have been developed and verified for predicting CYP2C9-mediated drug interactions with sulfaphenazole and tasisulam [5].

Pancreatic α-Cell KATP Channel Pharmacology and Glucagon Secretion Studies

The concentration-dependent biphasic effect of tolbutamide on glucagon secretion—stimulation at low concentrations (<1 μM) and inhibition at high concentrations (>10 μM)—provides a unique pharmacological tool for dissecting α-cell KATP channel function [6]. This property has been validated in both rodent and human pancreatic islets, confirming cross-species conservation of the KATP channel-dependent glucagon regulatory mechanism [6]. At maximally inhibitory concentrations (0.5 mM), tolbutamide completely abolishes the additive suppressive effect of glucose on glucagon release, demonstrating that tolbutamide and glucose act via a common KATP channel-dependent pathway in α-cells [6]. This application is particularly valuable for islet physiology research and mechanism-of-action studies in diabetes models.

Analytical Reference Standard for HPLC-MS/MS Quantification in Pharmacokinetic Studies

High-purity tolbutamide sodium (≥98% to 99.88%, HPLC-verified) with batch-specific certificates of analysis is employed as an internal standard and calibration reference material in quantitative bioanalytical methods . The compound is commonly used as a calibration standard in HPLC and spectrophotometry for quantifying tolbutamide and related compounds in biological matrices . USP Reference Standards of tolbutamide are rigorously tested by multiple independent laboratories to ensure accuracy and reproducibility for official USP-NF tests and assays . The availability of fully characterized, high-purity reference material with documented analytical traceability supports method development, validation, and regulatory compliance in pharmaceutical and clinical research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolbutamide (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.